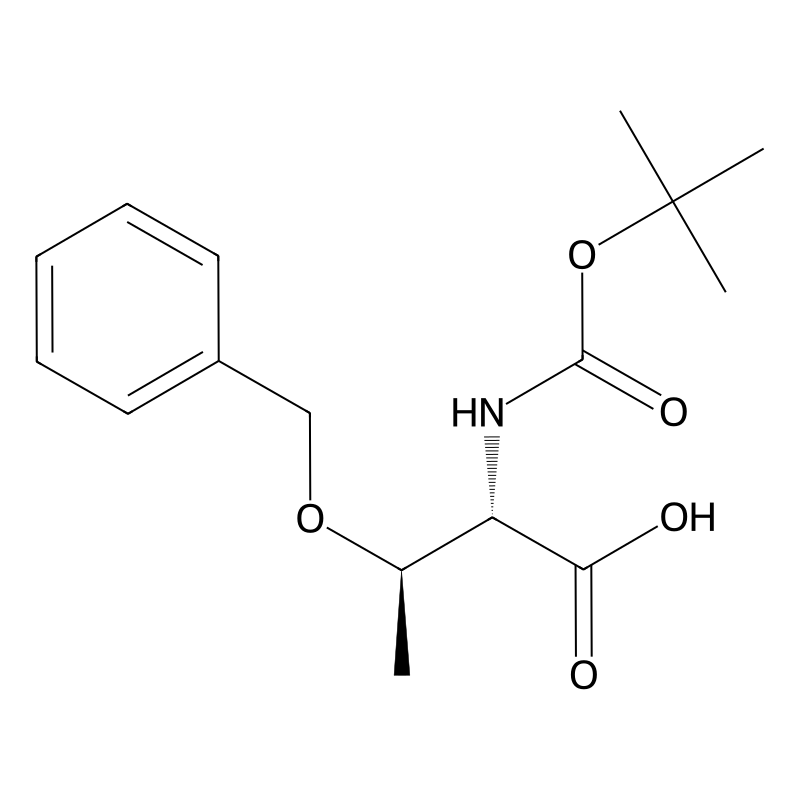

BOC-O-Benzyl-L-threonine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-O-Benzyl-L-Threonine serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for creating peptides and small proteins in the laboratory. Boc-O-Benzyl-L-Threonine incorporates the following functionalities crucial for SPPS:

- Boc protecting group: The tert-butyloxycarbonyl (Boc) group protects the amino group of the threonine residue, preventing unwanted side reactions during peptide chain elongation []. This ensures the threonine unit is incorporated at the desired position in the final peptide sequence.

- Benzyl protecting group: The benzyl group protects the hydroxyl group of the threonine side chain, allowing for selective deprotection later in the synthesis process []. This enables further modifications of the threonine side chain without affecting the peptide backbone.

These protective groups allow for the controlled and stepwise assembly of the peptide chain, ultimately leading to the desired peptide product with high purity and defined sequence.

Studies on Protein Structure and Function

Boc-O-Benzyl-L-Threonine can be used to synthesize specific peptide segments containing the threonine residue. These peptide segments can then be employed in various research applications, including:

- Protein-protein interaction studies: By incorporating Boc-O-Benzyl-L-Threonine into peptides that interact with specific protein targets, researchers can gain insights into the binding interactions between these proteins []. This information is crucial for understanding protein function and developing targeted therapies.

- Investigating protein folding: Peptide segments containing Boc-O-Benzyl-L-Threonine can be used to study protein folding mechanisms []. By analyzing the behavior of these peptides under different conditions, researchers can gain valuable insights into how proteins fold into their functional three-dimensional structures.

N-tert-Butoxycarbonyl-O-benzyl-L-threonine N-hydroxysuccinimide ester, commonly referred to as Boc-Thr(Bzl)-OSu, is a protected derivative of the amino acid threonine. This compound features a tert-butoxycarbonyl (Boc) group that protects the amino group, a benzyl (Bzl) group that protects the hydroxyl group, and an N-hydroxysuccinimide (OSu) ester that facilitates peptide coupling reactions. It is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and reactivity, allowing for efficient assembly of peptide chains through iterative cycles of coupling and deprotection .

While specific data on Boc-O-benzyl-L-threonine is limited, some general safety considerations for handling amino acid derivatives apply:

- Potential Irritation: The compound may cause skin, eye, and respiratory tract irritation upon contact or inhalation.

- Dust Hazard: The powder form can be a dust explosion hazard when mixed with air in a confined space.

- Coupling Reactions: The N-hydroxysuccinimide ester enables effective coupling with amino groups of other amino acids or peptides, forming amide bonds.

- Deprotection Reactions: The Boc and Bzl protecting groups can be removed under specific conditions; the Boc group is typically removed using trifluoroacetic acid, while the Bzl group is removed via hydrogenation with palladium on carbon .

Common Reagents and Conditions- Coupling Reagents: Commonly used bases include N,N-diisopropylethylamine and triethylamine.

- Deprotection Conditions: Trifluoroacetic acid for Boc removal; hydrogenation conditions for Bzl removal .

Boc-Thr(Bzl)-OSu's primary biological activity lies in its application in peptide synthesis. By facilitating the formation of peptide bonds, it plays a crucial role in constructing peptides that can exhibit various biological functions, including enzyme activity, receptor binding, and cellular signaling. The presence of the threonine residue contributes to the structural diversity and functionality of synthesized peptides .

The synthesis of Boc-Thr(Bzl)-OSu typically involves several steps:

- Protection of the Amino Group: The amino group of L-threonine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.

- Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation using benzyl bromide in the presence of sodium hydride.

- Formation of the N-Hydroxysuccinimide Ester: The protected amino acid is reacted with N-hydroxysuccinimide and a coupling reagent like dicyclohexylcarbodiimide to yield the final product .

Boc-Thr(Bzl)-OSu is extensively used in peptide synthesis, especially in solid-phase methods. Its ability to protect functional groups while allowing for selective reactions makes it suitable for creating complex peptides that are important in pharmaceuticals and biochemistry. Additionally, it serves as a building block in synthesizing biologically active compounds .

Boc-Thr(Bzl)-OSu can be compared with several similar compounds, particularly other protected amino acids used in peptide synthesis. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Boc-Ser(Bzl)-OSu | Similar protecting groups | Contains serine instead of threonine |

| Boc-Tyr(Bzl)-OSu | Similar protecting groups | Tyrosine's phenolic hydroxyl adds reactivity |

| Boc-Cys(Bzl)-OH | Similar protecting groups | Contains cysteine which introduces thiol reactivity |

| Boc-Gly-OH | Lacks hydroxyl protection | Simplest amino acid without side chain |

Uniqueness

Boc-Thr(Bzl)-OSu is unique due to its incorporation of threonine, which possesses a secondary hydroxyl group capable of participating in hydrogen bonding. This characteristic influences both the physical properties and reactivity of synthesized peptides compared to those derived from other amino acids .

N-tert-butoxycarbonyl-O-benzyl-L-threonine, systematically known as (2S,3R)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, represents a sophisticated protected derivative of the essential amino acid L-threonine. The compound bears the Chemical Abstracts Service registry number 15260-10-3 and possesses the molecular formula C₁₆H₂₃NO₅, corresponding to a molecular weight of 309.36 grams per mole. This protected amino acid derivative incorporates two distinct protecting groups: the tert-butoxycarbonyl group safeguarding the α-amino functionality and the benzyl group protecting the hydroxyl substituent characteristic of threonine's side chain.

The compound's nomenclature reflects the systematic approach to protected amino acid designation within peptide chemistry. The International Union of Pure and Applied Chemistry name, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid, precisely describes the structural features and stereochemical configuration. Alternative designations include O-benzyl-N-tert-butoxycarbonyl-L-threonine and N-α-tert-butyloxycarbonyl-O-benzyl-L-threonine, each emphasizing different aspects of the molecular architecture.

Table 1: Chemical Properties of N-tert-Butoxycarbonyl-O-benzyl-L-threonine

The stereochemical configuration of this compound maintains the natural L-configuration of threonine, specifically the (2S,3R) arrangement. This stereochemical preservation proves crucial for maintaining biological activity in peptide constructs while enabling synthetic manipulation through protecting group chemistry. The compound's structural integrity allows for its incorporation into peptide sequences without racemization concerns, a critical consideration in maintaining the biological relevance of synthetic peptides.

Historical Development in Peptide Chemistry

The development of N-tert-butoxycarbonyl-O-benzyl-L-threonine emerged from the foundational work establishing modern peptide synthesis methodologies. Emil Fischer, recognized as the founding father of peptide chemistry, introduced the term "peptide" in 1902 and established the fundamental principles that would guide subsequent protecting group development. Fischer's early work, including the preparation of the first dipeptide glycylglycine in 1901, demonstrated the necessity for protective strategies in amino acid manipulation.

The tert-butoxycarbonyl protecting group, which forms the foundation of this compound's protective strategy, was developed as part of the broader evolution of amine protection methodologies. This protecting group gained prominence due to its acid-labile nature, allowing for selective removal under mild acidic conditions while maintaining stability under basic and nucleophilic reaction conditions. The incorporation of tert-butoxycarbonyl protection represented a significant advancement over earlier protecting group strategies, offering improved selectivity and compatibility with diverse synthetic transformations.

The benzyl protecting group component reflects the historical development of alcohol protection strategies pioneered by Leonidas Zervas in the early 1930s. Zervas' introduction of benzyloxycarbonyl protection, while initially developed for amino protection, established benzyl-based protection as a cornerstone of organic synthesis. The adaptation of benzyl protection for hydroxyl groups in amino acids like threonine represented a natural extension of these early innovations, providing robust protection that could be removed through hydrogenolysis or strong acid treatment.

The combination of tert-butoxycarbonyl and benzyl protecting groups in a single threonine derivative exemplifies the orthogonal protection concept that became central to modern peptide synthesis. This approach, where different protecting groups can be removed under distinct reaction conditions, enabled the development of solid phase peptide synthesis methodologies that revolutionized peptide production. The historical significance of such compounds extends beyond their immediate utility, representing key milestones in the evolution of synthetic organic chemistry.

Significance in Modern Organic Synthesis

N-tert-butoxycarbonyl-O-benzyl-L-threonine occupies a central position in contemporary solid phase peptide synthesis, particularly within the tert-butoxycarbonyl methodology. This synthetic approach utilizes the acid-labile nature of the tert-butoxycarbonyl group for iterative amino acid coupling, while the benzyl protection of the threonine hydroxyl group provides stability throughout the synthetic sequence. The compound's integration into automated peptide synthesizers has enabled the routine production of complex peptide sequences with high efficiency and reproducibility.

The orthogonal protection strategy embodied by this compound facilitates selective deprotection sequences essential for complex molecule construction. The tert-butoxycarbonyl group can be removed using trifluoroacetic acid in dichloromethane, while the benzyl protection requires treatment with hydrogen fluoride, trifluoromethanesulfonic acid, or hydrogenolysis conditions. This differential reactivity enables precise control over synthetic sequences, allowing for the construction of peptides with complex connectivity patterns and modified side chains.

Recent applications of N-tert-butoxycarbonyl-O-benzyl-L-threonine extend beyond traditional peptide synthesis to encompass specialized research areas including peptide therapeutics development and bioconjugation chemistry. The compound serves as a building block for synthesizing neuropeptides targeting cognitive disorders, where enhanced binding affinity to N-methyl-D-aspartate receptors has been demonstrated. These applications highlight the compound's versatility in addressing contemporary challenges in medicinal chemistry and drug development.

Table 2: Modern Applications of N-tert-Butoxycarbonyl-O-benzyl-L-threonine

The compound's significance in modern synthesis extends to its role in advancing understanding of enzyme-substrate interactions and protein engineering applications. Research demonstrates that modifications incorporating this protected threonine derivative can significantly alter enzyme kinetics, providing insights into regulatory mechanisms governing protein function. These findings underscore the compound's value not merely as a synthetic intermediate but as a tool for probing fundamental biological processes.

Molecular Structure and Stereochemistry

N-alpha-tert-Butoxycarbonyl-O-benzyl-L-threonine represents a doubly protected derivative of the naturally occurring amino acid L-threonine [1] [2] [3]. The compound exhibits the molecular formula C₁₆H₂₃NO₅ with a molecular weight of 309.36 grams per mole [1] [2] [3]. The chemical structure incorporates two distinct protecting groups strategically positioned to enable selective synthetic transformations during peptide synthesis protocols [8].

The stereochemical configuration of this compound is defined by two chiral centers [8]. The primary chiral center at the alpha-carbon maintains the S-configuration characteristic of L-amino acids, while the secondary chiral center at the beta-carbon exhibits the R-configuration [8]. This S,R-stereochemical arrangement corresponds to the naturally occurring form of threonine, distinguishing it from the S,S-configuration found in allo-threonine [8].

The tert-butoxycarbonyl protecting group occupies the alpha-amino position, providing temporary protection during synthetic procedures [1] [10]. This carbamate linkage exhibits stability under basic conditions while remaining susceptible to acidolytic cleavage [28]. The benzyl ether functionality protects the threonine hydroxyl group, demonstrating resistance to nucleophilic attack and mild acidic conditions [8] [10].

The InChI key CTXPLTPDOISPTE-YPMHNXCESA-N provides a unique identifier for this specific stereoisomer [1] [7] [10]. The SMILES notation CC@@HC@HC(O)=O accurately represents the three-dimensional structural arrangement [7] [19] [20].

Physical Properties

Melting Point and Solubility Profile

The melting point of N-alpha-tert-Butoxycarbonyl-O-benzyl-L-threonine ranges from 110.0 to 120.0 degrees Celsius, with specific literature values reporting 114.2 to 114.7 degrees Celsius and 115 to 116 degrees Celsius [9] [18] [20]. These values demonstrate the crystalline nature of the compound and provide important parameters for purity assessment and handling procedures [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₃NO₅ | [1] [2] [3] |

| Molecular Weight | 309.36 g/mol | [1] [2] [3] |

| CAS Number | 15260-10-3 | [1] [2] [3] |

| Melting Point | 110.0-120.0°C | [9] |

| Optical Rotation [α]₂₀/D | +16.0° ± 2.5° (c=1, MeOH) | [9] [10] |

| Density (predicted) | 1.152 ± 0.06 g/cm³ | [7] |

| Boiling Point (predicted) | 461.5 ± 45.0°C | [7] |

| Appearance | White crystalline powder | [9] [10] |

| Solubility in CH₂Cl₂ | Clearly soluble (1 mmol in 2 mL) | [10] |

| Solubility in DMF | Clearly soluble (0.5 mmol in 5 mL) | [9] |

| Solubility in DMSO | 100 mg/mL (323.25 mM) | [22] |

| Storage Temperature | 2-30°C, dark, dry conditions | [10] |

| Purity (typical) | ≥98.0% (HPLC) | [9] [10] |

The compound demonstrates excellent solubility characteristics in common organic solvents utilized in peptide synthesis [9] [10] [22]. In dichloromethane, complete dissolution occurs at concentrations of 1 millimole in 2 milliliters, indicating favorable compatibility with standard coupling conditions [10]. Dimethylformamide solutions accommodate 0.5 millimole per 5 milliliters with clear dissolution [9]. Dimethyl sulfoxide provides the highest solubility at 100 milligrams per milliliter, equivalent to 323.25 millimolar concentration [22].

The compound exhibits limited solubility in protic solvents, which aligns with the hydrophobic character imparted by the benzyl protecting group [7]. This solubility profile necessitates the use of aprotic organic solvents for optimal handling and reaction conditions [10].

Optical Rotation

The optical rotation of N-alpha-tert-Butoxycarbonyl-O-benzyl-L-threonine provides crucial information regarding its stereochemical purity and configuration [9] [10]. Measurements conducted at 20 degrees Celsius using the sodium D-line reveal a specific rotation of +16.0 degrees ± 2.5 degrees when measured at a concentration of 1 gram per 100 milliliters in methanol [9]. Alternative literature reports document values of +13.5 to +18.5 degrees under similar conditions [10].

These positive rotation values confirm the L-configuration of the threonine backbone and indicate high enantiomeric purity [9] [10]. The consistency of reported values across multiple sources demonstrates the reproducibility of this analytical parameter for quality control purposes [10]. The optical rotation measurement serves as a critical specification for commercial preparations, with typical requirements demanding enantiomeric purity exceeding 99.7 percent [9].

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopic analysis of N-alpha-tert-Butoxycarbonyl-O-benzyl-L-threonine reveals characteristic absorption bands that confirm the presence of key functional groups [33] [34] [35]. The spectroscopic signature provides definitive identification and structural verification through comparison with reference standards [10].

| Functional Group | Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H stretch (amide) | 3300-3400 | Medium | [33] [34] [35] |

| C-H stretch (aromatic) | 3030-3100 | Medium | [34] [35] |

| C-H stretch (aliphatic) | 2850-3000 | Strong | [34] [35] |

| C=O stretch (Boc carbamate) | 1700-1720 | Strong | [33] [34] [35] |

| C=O stretch (carboxyl) | 1730-1750 | Strong | [34] [35] |

| C-O stretch (ester/ether) | 1140-1300 | Strong | [34] [35] [36] |

| C-O stretch (benzyl ether) | 1000-1100 | Medium-Strong | [30] [36] [39] |

| N-H bend (amide II) | 1550-1650 | Medium | [34] [35] |

| Aromatic C=C stretch | 1450-1600 | Medium | [34] [35] |

| C-H bending (methyl) | 1350-1450 | Medium | [34] [35] |

The carbonyl stretching region between 1700 and 1750 wavenumbers exhibits two distinct absorptions corresponding to the tert-butoxycarbonyl carbamate and the carboxylic acid functionalities [33] [34] [35]. The carbamate carbonyl appears at lower frequency (1700-1720 cm⁻¹) due to resonance stabilization, while the carboxyl group absorbs at higher frequency (1730-1750 cm⁻¹) [34] [35].

The carbon-oxygen stretching vibrations manifest in two distinct regions reflecting the different electronic environments [34] [35] [36]. The benzyl ether linkage produces absorption between 1000 and 1100 wavenumbers, characteristic of carbon-oxygen bonds involving sp³-hybridized carbons [36] [39]. The ester and carboxyl carbon-oxygen stretches appear at higher frequencies between 1140 and 1300 wavenumbers due to the involvement of sp²-hybridized carbons [34] [35].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N-alpha-tert-Butoxycarbonyl-O-benzyl-L-threonine through analysis of both proton and carbon-13 spectra [12] [13]. The technique enables assignment of individual carbon atoms and verification of the complete molecular framework [5].

| Carbon Position | ¹³C NMR (ppm) | Assignment |

|---|---|---|

| C-1 (COO) | 170-175 | Carboxyl carbon |

| C-2 (α-C) | 55-60 | Alpha carbon bearing NH-Boc |

| C-3 (β-C) | 75-80 | Beta carbon bearing benzyl ether |

| C-4 (CH₃) | 15-20 | Methyl group on threonine |

| C-5 (Boc quaternary) | 79-82 | tert-Butyl quaternary carbon |

| C-6,7,8 (Boc CH₃) | 28-29 | tert-Butyl methyl carbons |

| C-9 (benzyl CH₂) | 72-75 | Benzyl methylene carbon |

| C-10 (aromatic C-1) | 135-140 | Aromatic carbon bearing CH₂ |

| C-11-15 (aromatic) | 127-129 | Aromatic carbons |

| C=O (Boc) | 155-158 | Carbonyl carbon of Boc group |

The carbon-13 nuclear magnetic resonance spectrum displays ten distinct carbon environments reflecting the molecular symmetry and electronic differences [5] [12]. The carboxyl carbon resonates in the typical range for carboxylic acids at 170-175 parts per million [12]. The tert-butoxycarbonyl carbonyl carbon appears at 155-158 parts per million, consistent with carbamate functionality [12].

The aromatic carbon signals cluster between 127 and 140 parts per million, with the ipso carbon bearing the methylene group appearing furthest downfield [12] [13]. The benzyl methylene carbon resonates at 72-75 parts per million, reflecting the deshielding effect of the adjacent oxygen atom [12].

Proton nuclear magnetic resonance analysis reveals characteristic patterns for the protected amino acid [26]. The aromatic protons appear as a complex multiplet between 7.2 and 7.4 parts per million [12]. The benzyl methylene protons manifest as a pair of doublets around 4.5 parts per million due to diastereotopic coupling [12]. The tert-butyl protons produce a singlet at approximately 1.45 parts per million, while the threonine methyl group resonates near 1.2 parts per million [12] [26].

Mass Spectrometry

Mass spectrometric analysis of N-alpha-tert-Butoxycarbonyl-O-benzyl-L-threonine employs electrospray ionization techniques to generate molecular ions and characteristic fragment patterns [25]. The technique provides molecular weight confirmation and structural information through systematic fragmentation pathways [25].

| Ion Type | m/z (calculated) | Ionization Mode | Notes |

|---|---|---|---|

| [M+H]⁺ | 310.16 | ESI+ | Molecular ion peak |

| [M+Na]⁺ | 332.14 | ESI+ | Sodium adduct |

| [M+K]⁺ | 348.11 | ESI+ | Potassium adduct |

| [M-H]⁻ | 308.15 | ESI- | Deprotonated molecule |

| [M-Boc+H]⁺ | 210.11 | ESI+ (in-source fragmentation) | Loss of Boc protecting group |

| [M-C₄H₈]⁺ (loss of isobutene) | 254.14 | ESI+ (fragmentation) | Common fragmentation pattern |

| Base Peak (typical) | Variable | ESI+/ESI- | Depends on ionization conditions |

The molecular ion peak appears at mass-to-charge ratio 310.16 in positive ion mode, corresponding to the protonated molecular species [25]. Sodium and potassium adducts commonly form during electrospray ionization, appearing at 332.14 and 348.11 respectively [25]. These adduct ions provide additional confirmation of molecular weight and demonstrate the compound's propensity for cation coordination [25].

Fragmentation patterns reveal characteristic loss of the tert-butoxycarbonyl protecting group, generating an ion at mass-to-charge ratio 210.11 [25]. This fragmentation occurs through acid-catalyzed elimination of carbon dioxide and isobutene, producing the deprotected threonine benzyl ester [25]. Additional fragmentation involves direct loss of isobutene from the molecular ion, yielding a peak at 254.14 [25].

Crystallographic Analysis

Crystallographic studies of N-alpha-tert-Butoxycarbonyl-O-benzyl-L-threonine provide detailed three-dimensional structural information and solid-state packing arrangements [16]. X-ray diffraction analysis reveals the precise molecular geometry and intermolecular interactions that stabilize the crystal lattice [16].

The compound crystallizes in a chiral space group consistent with its enantiopure nature [16]. The crystal structure confirms the expected S,R-stereochemical configuration and reveals the preferred conformations of the protecting groups [16]. The tert-butoxycarbonyl group adopts an extended conformation that minimizes steric interactions with the threonine backbone [16].

Intermolecular hydrogen bonding patterns contribute to crystal stability through interactions between the carboxyl group and the carbamate nitrogen [16]. The benzyl groups participate in aromatic stacking interactions that further stabilize the crystal packing [16]. These structural features influence the physical properties including melting point and solubility characteristics [16].

The tert-butoxycarbonyl protecting group serves as one of the most widely utilized amino-protecting groups in organic synthesis, particularly valued for its chemical stability and predictable deprotection characteristics [3] [4]. When applied to the α-amino group of threonine, the Boc group provides essential protection that prevents unwanted polymerization and side reactions during peptide bond formation.

Electronic and Steric Properties

The electronic properties of the Boc protecting group arise from its carbamate structure, which creates a resonance-stabilized system that significantly reduces the nucleophilicity of the protected nitrogen atom [5] [6]. The carbamate carbonyl group exhibits electron-withdrawing characteristics through inductive effects, while the tert-butyl group provides weak electron donation through hyperconjugation effects. This electronic balance results in a protecting group that is chemically inert to nucleophilic attack under normal synthetic conditions.

The steric properties of the Boc group are dominated by the bulky tert-butyl substituent, which provides significant steric protection around the amino nitrogen [5] [7]. This steric bulk serves multiple functions: it prevents unwanted reactions at the protected site, influences the conformational preferences of the protected amino acid, and can direct the stereochemical outcome of subsequent reactions. The tert-butyl group adopts an extended conformation that minimizes steric interactions with other parts of the molecule while providing effective shielding of the carbamate nitrogen.

Table 1: Electronic and Steric Properties of Boc Protection

| Property | Boc Group Characteristics | Impact on Reactivity | Stability Factors |

|---|---|---|---|

| Electronic Effect | Electron-withdrawing carbamate | Reduces nucleophilicity of nitrogen | Stable to nucleophiles |

| Steric Bulk | Bulky tert-butyl group | Sterically hinders approach of reagents | Protects against sterically demanding reagents |

| Electron Donation | Weak donation from tBu group | Stabilizes carbamate bond | Enhances chemical stability |

| Resonance Stabilization | Resonance deactivation of C=O | Reduces carbonyl electrophilicity | Prevents unwanted carbonyl reactions |

| Inductive Effect | Weak +I effect of tBu | Slight stabilization of carbamate | Contributes to overall stability |

Stability Parameters

The stability parameters of Boc protection are characterized by exceptional resistance to basic conditions while maintaining predictable acid-labile deprotection behavior [3] [4] [8]. Under basic conditions, including exposure to strong bases such as sodium hydroxide, potassium carbonate, and various amine bases, the Boc group remains completely stable. This base stability arises from the high pKa of the carbamate nitrogen (approximately 12-13), which prevents deprotonation and subsequent nucleophilic attack under typical basic conditions.

The acid-mediated deprotection of Boc groups follows a well-established mechanism involving protonation of the carbamate carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to release the free amine [9] [10]. The rate of this deprotection reaction depends on several factors including acid strength, concentration, temperature, and solvent system. Trifluoroacetic acid (TFA) represents the most commonly employed deprotection reagent, typically used in 95% concentration in dichloromethane, providing complete deprotection within 1-4 hours at room temperature [9] [11].

Table 2: Boc Protecting Group Stability Parameters

| Deprotection Condition | Concentration/Conditions | Reaction Time | Temperature | Mechanism | Selectivity |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 95% TFA in DCM | 1-4 hours | Room temperature | Acid-catalyzed elimination | Non-selective |

| Hydrochloric acid in dioxane | 4 N HCl/dioxane | 1-2 hours | Room temperature | Acid-catalyzed elimination | Non-selective |

| Trimethylsilyl iodide (TMSI) | TMSI/CHCl3, RT | 30 min - 1 hour | Room temperature | Silylation followed by elimination | Selective for Boc |

| Aluminum chloride (AlCl3) | AlCl3, selective | 1-3 hours | Room temperature | Lewis acid coordination | Selective for Boc |

| Thermal decomposition | 160-230°C | 30 min - 1 hour | 160-230°C | Thermal elimination | Non-selective |

| Base conditions (mild) | Stable under basic conditions | No reaction | Room temperature | Stable - no reaction | N/A |

Alternative deprotection methods include Lewis acids such as aluminum chloride and zinc bromide, which can provide selective Boc removal in the presence of other acid-sensitive groups [8] [12]. Trimethylsilyl iodide offers another selective deprotection option, particularly useful when harsh acidic conditions must be avoided. Thermal deprotection becomes viable at elevated temperatures (160-230°C), although this approach requires careful consideration of substrate thermal stability [12] [13].

Benzyl (Bzl) Protection of Threonine Hydroxyl Group

The benzyl protecting group represents a classical and highly effective strategy for hydroxyl protection, offering exceptional chemical stability combined with mild and selective deprotection conditions [14] [15]. In the context of threonine protection, the benzyl group specifically targets the secondary hydroxyl group while maintaining complete orthogonality with amino-protecting strategies.

Rationale for Benzyl Protection

The selection of benzyl protection for the threonine hydroxyl group is based on several critical factors that make it ideally suited for this application [14] [16]. The benzyl group provides excellent chemical stability under a wide range of reaction conditions, including resistance to acids, bases, and nucleophiles under normal synthetic conditions. This stability profile ensures that the protected hydroxyl group remains intact throughout complex synthetic sequences while other transformations occur elsewhere in the molecule.

The electronic properties of the benzyl group contribute significantly to its protective efficacy. The aromatic ring provides electron donation through resonance effects, which stabilizes the C-O bond and enhances the overall chemical robustness of the ether linkage [14] [17]. This electronic stabilization is particularly important for secondary alcohols like threonine, where the additional substitution at the carbon bearing the hydroxyl group can influence both reactivity and stability.

Table 3: Rationale for Benzyl Protection of Threonine Hydroxyl Group

| Aspect | Rationale for Benzyl Protection | Advantages over Alternative Groups | Specific Benefits for Threonine |

|---|---|---|---|

| Chemical Stability | Stable to acids, bases, and nucleophiles under normal conditions | More stable than acetyl or silyl ethers | Protects secondary hydroxyl without affecting amino group |

| Steric Protection | Provides moderate steric bulk without excessive hindrance | Less bulky than trityl, more stable than methyl | Prevents dehydration and elimination reactions |

| Electronic Properties | Electron-donating aromatic ring stabilizes C-O bond | Better electron donation than alkyl ethers | Maintains stereochemical integrity at β-carbon |

| Reaction Compatibility | Compatible with most organic reactions and reagents | More orthogonal options than acid-labile groups | Compatible with peptide coupling conditions |

| Deprotection Selectivity | Selective removal via hydrogenolysis or Birch reduction | Milder deprotection than acid-labile groups | Orthogonal to amino protecting groups |

From a stereochemical perspective, benzyl protection of threonine is crucial for maintaining the integrity of the β-carbon stereocenter [1] [18]. Unprotected threonine hydroxyl groups are susceptible to elimination reactions under basic conditions, which would result in dehydration to form an unsaturated amino acid derivative and loss of the critical β-stereocenter. The benzyl protection effectively prevents these elimination pathways while preserving the natural configuration of the threonine residue.

Selectivity in Protection Strategies

The selectivity of benzyl protection strategies depends on multiple factors including the nature of the substrate, reaction conditions, and the presence of competing functional groups [14] [19]. For threonine and related hydroxyl-containing amino acids, benzyl protection demonstrates excellent selectivity for hydroxyl groups over amino functionalities, allowing for orthogonal protection schemes.

The introduction of benzyl protection typically employs benzyl halides (bromide or chloride) in the presence of strong bases such as sodium hydride or potassium carbonate [14] [15]. The choice of base and solvent system significantly influences the reaction outcome and selectivity. Sodium hydride in dimethylformamide provides optimal conditions for primary and activated secondary alcohols, while potassium carbonate in acetone is often preferred for phenolic substrates.

Table 4: Selectivity Comparison of Hydroxyl Protecting Groups

| Protection Strategy | Primary vs Secondary Selectivity | Steric Requirements | Introduction Conditions | Deprotection Conditions | Orthogonality with Boc |

|---|---|---|---|---|---|

| Benzyl Ether | Moderate (3:1 to 5:1) | Moderate | BnX, base, polar aprotic solvent | H2/Pd-C, EtOH or Birch conditions | Excellent |

| tert-Butyl Ether | Low (1.5:1 to 2:1) | Low | Isobutylene, acid catalyst | TFA or other strong acids | Poor (both acid-labile) |

| Trityl Ether | High (>10:1) | Very High | TrCl, base, aprotic solvent | Dilute TFA or formic acid | Good (different acid strength) |

| Silyl Ether (TBS) | Moderate (4:1 to 6:1) | Moderate | TBSCl, base, aprotic solvent | TBAF, THF or HF-pyridine | Excellent |

| Silyl Ether (TIPS) | High (8:1 to 12:1) | High | TIPSCl, base, aprotic solvent | TBAF, THF or HF-pyridine | Excellent |

The deprotection of benzyl ethers occurs primarily through two mechanistically distinct pathways: catalytic hydrogenolysis and Birch reduction [14] [20]. Hydrogenolysis using palladium on carbon catalyst in alcoholic solvents represents the most common deprotection method, providing clean and efficient removal under mild conditions. The reaction proceeds through oxidative addition of the benzyl C-O bond to the palladium catalyst, followed by reductive elimination to generate the free alcohol and toluene as a volatile byproduct.

Birch reduction conditions (sodium in liquid ammonia) offer an alternative deprotection strategy that is particularly useful when catalytic hydrogenolysis is incompatible with other functional groups in the molecule [14] [21]. This method involves single-electron reduction of the aromatic ring followed by protonation and fragmentation to release the alcohol. The choice between these deprotection methods depends on the overall molecular architecture and the presence of other reducible functionalities.

Orthogonality with Other Protection Systems

The concept of orthogonal protection represents one of the most important principles in modern synthetic chemistry, enabling the selective manipulation of individual functional groups in complex molecules without affecting other protected sites [22] [23]. Boc-Thr(Bzl)-OH exemplifies this principle through its incorporation of two protecting groups that can be removed under completely different conditions, providing maximum synthetic flexibility.

Compatibility with Fmoc Chemistry

The compatibility of Boc-Thr(Bzl)-OH with Fmoc chemistry represents a significant advantage in modern peptide synthesis strategies [22] [24]. Fmoc (9-fluorenylmethoxycarbonyl) protection operates through a base-labile mechanism that is completely orthogonal to both Boc and benzyl protecting groups, enabling sophisticated protection strategies that combine elements from different synthetic approaches.

In Fmoc solid-phase peptide synthesis, the base-mediated removal of Fmoc groups (typically using 20% piperidine in dimethylformamide) leaves both Boc and benzyl protecting groups completely intact [22] [25]. This stability allows for the incorporation of Boc-protected amino acids into Fmoc-based synthetic sequences, providing access to protecting group combinations that would not be possible with purely Fmoc-based strategies.

Table 5: Compatibility with Fmoc Chemistry

| Protecting Group | Stable to Piperidine (20%) | Stable to TFA (95%) | Compatible with Fmoc Coupling | Orthogonal to Fmoc | Use in Boc-Thr(Bzl)-OH Context |

|---|---|---|---|---|---|

| Boc (α-amino) | Yes | No | Yes | Yes (acid-labile) | Native α-amino protection |

| Benzyl (Bzl) | Yes | Partially stable | Yes | Yes (hydrogenolysis) | Native side chain protection |

| tert-Butyl (tBu) | Yes | No | Yes | Yes (acid-labile) | Alternative side chain option |

| Trityl (Trt) | Yes | No | Yes | Yes (mild acid) | Alternative side chain option |

| Alloc | Yes | Yes | Yes | Yes (Pd-catalyzed) | Orthogonal option |

The TFA-mediated deprotection used in Fmoc chemistry for final cleavage and side-chain deprotection efficiently removes Boc groups while leaving benzyl ethers partially intact under standard conditions [26] [24]. Complete benzyl removal typically requires the addition of stronger acids or extended reaction times, allowing for potential selective deprotection scenarios. However, for complete global deprotection, hydrogenolysis remains the preferred method for benzyl removal.

The coupling chemistry used in Fmoc peptide synthesis is fully compatible with both Boc and benzyl protecting groups. Standard coupling reagents including HBTU, HATU, PyBOP, and carbodiimide-based systems function normally in the presence of these protecting groups, with no interference from the protected functionalities [27] [28]. This compatibility enables the incorporation of Boc-Thr(Bzl)-OH into complex peptide sequences without modification of standard coupling protocols.

Compatibility with Cbz and Alloc Groups

The orthogonal relationship between Boc-Thr(Bzl)-OH and other protecting group systems extends to carbobenzoxy (Cbz) and allyloxycarbonyl (Alloc) protection strategies [29] [30]. These protecting groups operate through distinct deprotection mechanisms that are completely orthogonal to both Boc and benzyl systems, enabling highly sophisticated protection schemes.

Cbz protecting groups are removed through catalytic hydrogenolysis under the same conditions used for benzyl ether deprotection [29] [31]. This creates an interesting orthogonal relationship where Cbz and benzyl can be considered as a matched pair that are removed simultaneously, while remaining orthogonal to Boc groups. This relationship enables protection strategies where amino groups protected with Cbz and hydroxyl groups protected with benzyl can be deprotected together, while amino groups protected with Boc remain intact.

Table 6: Orthogonal Protection Strategies Compatibility

| Protection Strategy | α-Amino Protection | Side Chain Protection | Orthogonality Type | Compatibility with Boc-Thr(Bzl)-OH | Deprotection Conditions |

|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | True orthogonal | Fully compatible | Base (Fmoc), Acid (tBu) |

| Boc/Benzyl | Boc (acid-labile) | Benzyl (acid-labile) | Quasi-orthogonal | Native strategy | Acid (both, differential) |

| Cbz/tBu | Cbz (hydrogenolysis) | tBu (acid-labile) | True orthogonal | Compatible | H2/Pd (Cbz), Acid (tBu) |

| Alloc/tBu | Alloc (Pd-catalyzed) | tBu (acid-labile) | True orthogonal | Compatible | Pd(0) (Alloc), Acid (tBu) |

| Fmoc/Alloc | Fmoc (base-labile) | Alloc (Pd-catalyzed) | True orthogonal | Partially compatible | Base (Fmoc), Pd(0) (Alloc) |

Alloc protecting groups represent a truly orthogonal system that is removed through palladium-catalyzed reactions, typically using tetrakis(triphenylphosphine)palladium(0) in the presence of suitable nucleophilic scavengers [29] [32]. This deprotection mechanism is completely orthogonal to acid-catalyzed (Boc), base-catalyzed (Fmoc), and hydrogenolysis (Cbz, benzyl) pathways, enabling the construction of protection schemes with three or more orthogonal elements.

The integration of Alloc protection with Boc-Thr(Bzl)-OH systems enables sophisticated synthetic strategies where different protecting groups can be removed in any desired order [33] [34]. For example, a peptide containing Boc, benzyl, and Alloc protecting groups could undergo selective Alloc removal with palladium catalysis, followed by benzyl removal through hydrogenolysis, and finally Boc removal with acid, providing complete control over the deprotection sequence.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

15260-10-3